molecular formula C18H26N2O2S B2928197 (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone CAS No. 2034557-54-3

(4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2928197
CAS RN: 2034557-54-3
M. Wt: 334.48
InChI Key: AEBNWRPOFXXIAK-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds structurally related to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone have been explored. For example, FathimaShahana and Yardily (2020) focused on the synthesis of a novel compound with similar structural features, elucidating its structure through various spectroscopic techniques and density functional theory calculations (FathimaShahana & Yardily, 2020).

Anticancer Activity

  • Certain derivatives similar in structure to the compound have shown promising anticancer activities. For example, a study by Kong et al. (2018) on a naphthyridine derivative, structurally related to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, demonstrated significant anticancer activity in human malignant melanoma cell lines (Kong et al., 2018).

Antimicrobial Activity

  • The synthesis of related compounds has been investigated for their potential antimicrobial activities. Chaudhari (2012) synthesized a structurally related compound and evaluated its antimicrobial activity, highlighting its potential in this field (Chaudhari, 2012).

Molecular Docking and Pharmacokinetics

  • Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. The study by Shahana and Yardily (2020) employed molecular docking to assess the antibacterial activity of a compound structurally analogous to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone (Shahana & Yardily, 2020).

Cytoprotective Activities

  • Lian (2014) synthesized phenyl(thiophen-2-yl)methanone derivatives, which share a structural resemblance, and evaluated their cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells (Lian, 2014).

Antiproliferative Activity

  • Studies have also investigated the antiproliferative activities of structurally related compounds. For instance, Liszkiewicz (2002) examined the antiproliferative activity of similar compounds against various human cancer cell lines, providing insights into their potential therapeutic applications (Liszkiewicz, 2002).

Selective Estrogen Receptor Modulator (SERM) Activity

  • Palkowitz et al. (1997) discovered a compound structurally akin to the compound , which acted as a novel, highly potent selective estrogen receptor modulator (SERM), offering insights into its potential use in hormonal therapies (Palkowitz et al., 1997).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-22-17-5-3-15(4-6-17)18(21)20-10-2-9-19(11-12-20)16-7-13-23-14-8-16/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBNWRPOFXXIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

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